molecular formula C16H17NO2S B1197693 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide

2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide

Cat. No. B1197693
M. Wt: 287.4 g/mol
InChI Key: SZMZDGRRUAMHNH-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide is a member of benzamides.

Scientific Research Applications

Structural Analysis and Antioxidant Activity

A study by Demir et al. (2015) explored the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The compound demonstrated antioxidant properties determined through a DPPH free radical scavenging test (Demir, S., Cakmak, S., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekçi, R. A., 2015).

Neuroleptic Activity

Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, demonstrating inhibitory effects on apomorphine-induced stereotyped behavior in rats. This includes compounds structurally similar to 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide (Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S., 1981).

Corrosion Inhibition in Mild Steel

Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These compounds showed high inhibition efficiencies and strong adsorption at the metal/electrolyte interfaces (Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018).

Antibacterial and Antifungal Activities

Vasu et al. (2005) studied two thiophene-3-carboxamide derivatives, showing antibacterial and antifungal activities. These derivatives are structurally related to 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide and demonstrated significant intermolecular and intramolecular interactions impacting their biological activity (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).

Antiplatelet Aggregation Activities

Liu et al. (2019) designed and synthesized a series of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides, which exhibited antiplatelet aggregation activities. These compounds, related in structure to 2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide, showed potential as safer and more effective antiplatelet agents (Liu, X., Chen, X., Qiu, K., & Zhang, Z., 2019).

properties

Product Name

2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamide

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-methoxy-N-(4-methylphenyl)-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H17NO2S/c1-11-4-6-12(7-5-11)17-16(18)14-9-8-13(20-3)10-15(14)19-2/h4-10H,1-3H3,(H,17,18)

InChI Key

SZMZDGRRUAMHNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC

solubility

1.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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